Cas no 449756-94-9 (2-(1-Tetrazolyl)benzylamine)

2-(1-Tetrazolyl)benzylamine 化学的及び物理的性質
名前と識別子
-
- 2-(1-Tetrazolyl)benzylamine
- [2-(tetrazol-1-yl)phenyl]methanamine
- 2-Tetrazol-1-yl-benzylamine
- SCHEMBL4927896
- CS-11691
- MFCD09842784
- KAPGCSIVXSTJOS-UHFFFAOYSA-N
- DB-293337
- (2-(1H-TETRAZOL-1-YL)PHENYL)METHANAMINE
- AB53743
- {[2-(1H-Tetrazol-1-yl)phenyl]methyl}amine
- AKOS006312653
- CS-0452626
- 449756-94-9
- Benzenemethanamine, 2-(1H-tetrazol-1-yl)-
- AC1038
- SY028343
- [2-(1H-1,2,3,4-Tetraazol-1-yl)phenyl]methanamine
-
- MDL: MFCD09842784
- インチ: InChI=1S/C8H9N5/c9-5-7-3-1-2-4-8(7)13-6-10-11-12-13/h1-4,6H,5,9H2
- InChIKey: KAPGCSIVXSTJOS-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)CN)N2C=NN=N2
計算された属性
- せいみつぶんしりょう: 175.08579531g/mol
- どういたいしつりょう: 175.08579531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
2-(1-Tetrazolyl)benzylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T311015-10mg |
2-(1-Tetrazolyl)benzylamine |
449756-94-9 | 10mg |
$ 50.00 | 2022-06-02 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY028343-1g |
2-(1-Tetrazolyl)benzylamine |
449756-94-9 | ≥95% | 1g |
¥3806.45 | 2024-07-09 | |
Chemenu | CM324671-1g |
2-(1-Tetrazolyl)benzylamine |
449756-94-9 | 95% | 1g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | D293492-1g |
2-(1-Tetrazolyl)benzylamine |
449756-94-9 | 97% | 1g |
$952 | 2025-02-21 | |
eNovation Chemicals LLC | D293492-1g |
2-(1-Tetrazolyl)benzylamine |
449756-94-9 | 97% | 1g |
$952 | 2024-05-23 | |
eNovation Chemicals LLC | Y1186320-1g |
2-(1-Tetrazolyl)benzylamine |
449756-94-9 | 95% | 1g |
$495 | 2024-07-20 | |
eNovation Chemicals LLC | D293492-0.25g |
2-(1-Tetrazolyl)benzylamine |
449756-94-9 | 97% | 0.25g |
$840 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T57400-1g |
[2-(tetrazol-1-yl)phenyl]methanamine |
449756-94-9 | - | 1g |
¥7018.0 | 2023-09-06 | |
TRC | T311015-100mg |
2-(1-Tetrazolyl)benzylamine |
449756-94-9 | 100mg |
$ 230.00 | 2022-06-02 | ||
TRC | T311015-50mg |
2-(1-Tetrazolyl)benzylamine |
449756-94-9 | 50mg |
$ 135.00 | 2022-06-02 |
2-(1-Tetrazolyl)benzylamine 関連文献
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
2-(1-Tetrazolyl)benzylamineに関する追加情報
Professional Introduction to 2-(1-Tetrazolyl)benzylamine (CAS No. 449756-94-9)
2-(1-Tetrazolyl)benzylamine, identified by its CAS number 449756-94-9, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a subject of considerable interest in both academic and industrial settings. The benzylamine moiety, combined with the tetrazole ring, imparts distinct reactivity and potential biological activity, which has been the focus of numerous studies.
The structure of 2-(1-Tetrazolyl)benzylamine consists of a benzyl group attached to an amine functional group, with a tetrazole ring fused to the benzene ring. This configuration allows for multiple possible interactions with biological targets, including enzymes and receptors. The tetrazole ring, in particular, is known for its ability to participate in hydrogen bonding and hydrophobic interactions, which can be crucial for the binding affinity of drug candidates.
In recent years, there has been growing interest in the development of novel therapeutic agents that incorporate heterocyclic structures such as tetrazole. The tetrazole moiety has been shown to enhance the pharmacological properties of molecules, including improved solubility and bioavailability. This has led to its incorporation into various drug candidates targeting different disease mechanisms.
One of the most compelling aspects of 2-(1-Tetrazolyl)benzylamine is its potential as a building block for more complex pharmacophores. Researchers have utilized this compound in the synthesis of derivatives that exhibit enhanced biological activity. For instance, modifications to the benzylamine group or the tetrazole ring have resulted in compounds with improved binding affinity and selectivity for specific biological targets.
The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of compounds like 2-(1-Tetrazolyl)benzylamine. Preclinical studies have indicated that derivatives of this compound may have applications in treating a variety of conditions, including neurological disorders and inflammatory diseases. The ability of these derivatives to modulate key signaling pathways has made them attractive candidates for further development.
The synthesis of 2-(1-Tetrazolyl)benzylamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that the compound is suitable for subsequent biological testing. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.
In addition to its pharmaceutical applications, 2-(1-Tetrazolyl)benzylamine has shown promise in materials science research. The unique electronic properties of the tetrazole ring make it an interesting candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). These applications highlight the versatility of this compound beyond traditional medicinal chemistry.
The ongoing research into 2-(1-Tetrazolyl)benzylamine and its derivatives underscores the importance of continued investment in chemical synthesis and drug discovery technologies. As our understanding of molecular interactions improves, new opportunities for therapeutic intervention will emerge. The compound serves as a testament to the innovative potential inherent in interdisciplinary approaches to chemical biology.
The future directions for research on 2-(1-Tetrazolyl)benzylamine include exploring its role in developing next-generation therapeutics. By leveraging computational modeling and high-throughput screening techniques, researchers aim to identify new derivatives with enhanced efficacy and reduced side effects. These efforts are crucial for advancing the field and bringing new treatments to patients in need.
In conclusion, 2-(1-Tetrazolyl)benzylamine (CAS No. 449756-94-9) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and potential biological activity make it a valuable asset in both academic research and industrial development. As our understanding of chemistry continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine and materials science.
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